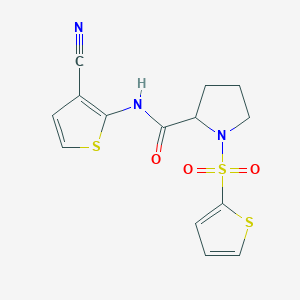

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c15-9-10-5-8-22-14(10)16-13(18)11-3-1-6-17(11)23(19,20)12-4-2-7-21-12/h2,4-5,7-8,11H,1,3,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGBCPZQYJPRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Cyanothiophene Group: The cyanothiophene group is attached through nucleophilic substitution reactions, often using cyanothiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, bases, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural Variations

The compound shares a pyrrolidine-2-carboxamide backbone with analogs but differs in substituents. Key structural comparisons include:

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 3-cyano group contrasts with halogenated (e.g., 5-chloro in ) or alkylated (e.g., 5-ethyl in ) substituents in analogs. This may enhance polarity and hydrogen-bonding capacity.

- Sulfonyl vs.

- Heterocyclic Diversity : Benzo[d]thiazol (), oxadiazol (), and tetrahydrobenzo[b]thiophen () substituents introduce distinct π-π stacking or hydrophobic interactions.

Biological Activity

N-(3-Cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural features, and biological evaluations, particularly focusing on its antioxidant and antimicrobial properties, as well as its potential as an α-glucosidase inhibitor.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of 2-aminothiophene derivatives with activated acetic acids. The synthesis typically follows these steps:

- Activation of Acid : The carboxylic acid is converted into an acid chloride using thionyl chloride.

- Acylation Reaction : The acid chloride then reacts with 2-aminothiophene to form the desired amide.

The structure of the compound has been confirmed through various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.

- X-ray Crystallography : Offers detailed information about the crystal packing and molecular geometry.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the ABTS assay. This method assesses the ability of the compound to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various microbial strains, including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Shows inhibitory effects on common fungal pathogens.

Table 1 summarizes the antimicrobial activity of the compound against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

α-Glucosidase Inhibition

Recent studies have explored the potential of this compound as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes. The compound exhibits a competitive inhibition profile with an IC₅₀ value significantly lower than that of established inhibitors like Acarbose.

Table 2 presents a comparison of α-glucosidase inhibitory activities:

| Compound | IC₅₀ (µM) | Selectivity Ratio (α-glucosidase/α-amylase) |

|---|---|---|

| N-(3-Cyanothiophen-2-yl)... | 2.11 | 17.48 |

| Acarbose | 327.0 | - |

| HXH8r | 15.32 | - |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and α-glucosidase. These studies reveal that the compound binds effectively within the active site, facilitating its inhibitory action.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds based on the thiophene framework. For instance:

- Study on Pyrrolidine Derivatives : Investigated various pyrrolidine-functionalized compounds for antiviral and anticancer activities, showing limited efficacy due to poor cellular uptake .

- Comparison with Other Inhibitors : The newly synthesized analogs based on similar structures were evaluated for their selectivity and potency against different enzymes, establishing a benchmark for future drug design .

Q & A

Q. What synthetic methodologies are employed to prepare N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?

The compound is synthesized via a multi-step process involving sulfonylation and amide coupling. For example, a related sulfonylpyrrolidine carboxamide derivative (e.g., compound 5o ) was synthesized using L-proline as a starting material. Key steps include:

- Sulfonylation : Reaction of pyrrolidine-2-carboxylic acid derivatives with thiophene-2-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

- Amide Coupling : Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) to link the cyanothiophene moiety to the pyrrolidine scaffold .

- Purification : Column chromatography or recrystallization to achieve >98% purity, confirmed by LCMS and NMR .

Q. How is the stereochemical purity of the compound validated?

Stereochemical purity is assessed using:

Q. What analytical techniques are used to characterize this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm) .

- LCMS : Confirms molecular weight (e.g., m/z 448.1 [M+H]⁺) and purity (>98%) .

- HRMS : Validates exact mass (e.g., C₁₈H₁₆N₃O₃S₂: calculated 418.0592, observed 418.0595) .

Advanced Research Questions

Q. How is the in vitro antiviral potency of this compound evaluated?

Antiviral activity is quantified using:

- Cell-Based Assays : HEp-2 cells infected with human respiratory syncytial virus (hRSV) are treated with the compound. Viral inhibition is measured via:

- CPE (Cytopathic Effect) Reduction : EC₅₀ values (e.g., 2.3 ± 0.8 µM for a related compound) .

- Plaque Reduction Assay : Viral titer reduction (e.g., 100-fold decrease at 25 µM) .

- Cytotoxicity : CC₅₀ values (e.g., 30.9 ± 1.1 µM) are determined using CellTiter-Glo® to calculate selectivity indices (e.g., SI = CC₅₀/EC₅₀ = 13.4) .

Q. What experimental strategies identify the stage of the viral lifecycle targeted by this compound?

- Time-of-Addition Assays : The compound is added at different post-infection timepoints (0–24 hours) to assess inhibition of early (attachment/fusion) vs. late (replication) stages. For example, a related sulfonylpyrrolidine showed maximal activity when added ≤2 hours post-infection, indicating early-stage inhibition .

- Viral Entry Blockade : Pretreatment of cells or virus with the compound, followed by wash-off, distinguishes entry inhibition from post-entry effects .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

SAR studies involve:

- Scaffold Modifications :

- Heterocycle Optimization :

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal Growth : The compound’s flexibility (rotatable bonds in pyrrolidine and thiophene) complicates crystallization. SHELXT/SHELXL software is used for structure solution and refinement .

- Disorder in Sulfonyl Groups : Dynamic sulfonyl moieties may require high-resolution data (<1.0 Å) for accurate modeling .

Q. How is compound stability assessed under physiological conditions?

- Solubility : Measured in PBS (e.g., 92.7 µg/mL) and simulated gastric fluid .

- Chemical Stability : Incubation in 50% PBS/50% acetonitrile at 37°C for 48 hours, with LCMS monitoring (e.g., 95.4% remaining) .

- Metabolic Stability : Liver microsome assays (e.g., mouse/human microsomes) to estimate hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.